

Bioactive Compounds in Cratoxylum cochinchinense Leaves: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of the bioactive compounds identified in the leaves of Cratoxylum cochinchinense, a plant with a history of use in traditional medicine across Southeast Asia. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical constituents, their biological activities, and the experimental methodologies used for their analysis.

Introduction

Cratoxylum cochinchinense (Lour.) Blume is a plant belonging to the Hypericaceae family. Traditionally, its leaves have been used as a tea and in folk medicine to treat a variety of ailments, including fever, diarrhea, and ulcers.[1] Modern phytochemical analysis has revealed that the leaves are a rich source of various bioactive compounds, with xanthones being the most abundant secondary metabolites.[2] These compounds have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development. [3][4]

Phytochemical Constituents of Cratoxylum cochinchinense Leaves



Research has led to the isolation and identification of a significant number of bioactive compounds from the leaves and stems of Cratoxylum cochinchinense. These include a variety of xanthones, flavonoids, triterpenoids, and other phenolic compounds.

Identified Compounds

A study involving the 90% ethanol extract of the stems and leaves of C. cochinchinense successfully isolated 21 compounds.[5] These include a new xanthone, cratocochine, and several compounds identified from the Cratoxylum genus for the first time.[5] Another investigation of the stems and leaves resulted in the isolation of four new xanthones, named cratocochinones A–D, along with eight known analogues.[6]

The following table summarizes the compounds identified in the leaves and stems of Cratoxylum cochinchinense.

Table 1: Bioactive Compounds Identified in the Stems and Leaves of Cratoxylum cochinchinense



Compound Number	Compound Name	Compound Class	Reference
1	cratocochine	Xanthone	[5]
2	1-hydroxy-3,7- dimethoxyxanthone	Xanthone	[5]
3	1-hydroxy-5,6,7- trimethoxyxanthone	Xanthone	[5]
4	ferrxanthone	Xanthone	[5]
5	3,6-dihydroxy-1,5-dimethoxyxanthone	Xanthone	[5]
6	3,6-dihydroxy-1,7-dimethoxyxanthone	Xanthone	[5]
7	1,2,5-trihydroxy-6,8- dimethoxyxanthone	Xanthone	[5]
8	securixanthone G	Xanthone	[5]
9	gentisein	Xanthone	[5]
10	3,7-dihydroxy-1- methoxyxanthone	Xanthone	[5]
11	pancixanthone B	Xanthone	[5]
12	garcimangosxanthone A	Xanthone	[5]
13	pruniflorone L	Xanthone	[5]
14	9-hydroxy alabaxanthone	Xanthone	[5]
15	cochinchinone A	Xanthone	[5]
16	luteolin	Flavonoid	[5]
17	3,5'-dimethoxy-4',7- epoxy-8,3'- neolignane-5,9,9'-triol	Neolignan	[5]



18	N-benzyl-9-oxo- 10E,12E- octadecadienamide	Amide	[5]
19	15-hydroxy-7,13E- labdadiene	Diterpene	[5]
20	stigmasta-4,22-dien-3- one	Steroid	[5]
21	stigmast-5-en-3β-ol	Steroid	[5]
22	cratocochinone A	Xanthone	[6]
23	cratocochinone B	Xanthone	[6]
24	cratocochinone C	Xanthone	[6]
25	cratocochinone D	Xanthone	[6]
26	cratoxylumxanthone C	Xanthone	[7][8]
27	Vismiaquinone A	Anthraquinone	[9]
28	7-geranyloxy-1,3- dihydroxyxanthone	Xanthone	[9]
29	Cochinchinone G	Xanthone	[9]
30	Fuscaxanthone E	Xanthone	[9]
31	g-tocotrienol	Vitamin E derivative	[9]
32	δ-tocotrienol	Vitamin E derivative	[9]
33	a-tocopherol	Vitamin E derivative	[9]
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Biological Activities and Quantitative Data

The bioactive compounds isolated from Cratoxylum cochinchinense leaves exhibit a range of promising biological activities. This section details these activities and presents the available quantitative data.



Anti-proliferative and Cytotoxic Activity

Several xanthones from C. cochinchinense have demonstrated significant anti-proliferative effects against various cell lines.

Table 2: Anti-proliferative Activity of Xanthones from C. cochinchinense Stems and Leaves against MH7A Synoviocytes



Compound Number	Compound Name	IC50 (µmol·L ⁻¹)	Reference
1	cratocochine	8.98 ± 0.12	[5]
2	1-hydroxy-3,7- dimethoxyxanthone	15.35 ± 0.15	[5]
3	1-hydroxy-5,6,7- trimethoxyxanthone	22.16 ± 0.18	[5]
4	ferrxanthone	10.27 ± 0.13	[5]
5	3,6-dihydroxy-1,5-dimethoxyxanthone	228.68 ± 0.32	[5]
6	3,6-dihydroxy-1,7-dimethoxyxanthone	18.73 ± 0.16	[5]
7	1,2,5-trihydroxy-6,8- dimethoxyxanthone	11.52 ± 0.14	[5]
8	securixanthone G	13.49 ± 0.14	[5]
9	gentisein	25.68 ± 0.19	[5]
10	3,7-dihydroxy-1- methoxyxanthone	16.84 ± 0.15	[5]
11	pancixanthone B	19.57 ± 0.17	[5]
12	garcimangosxanthone A	28.31 ± 0.20	[5]
13	pruniflorone L	14.26 ± 0.14	[5]
14	9-hydroxy alabaxanthone	21.43 ± 0.18	[5]
15	cochinchinone A	12.88 ± 0.14	[5]

Additionally, Cochinchinone G (Compound 29) has shown cytotoxic activity against the SW-620 colon cancer cell line with an IC $_{50}$ of 4.64 mg/mL.[9] An extract from C. cochinchinense also



exhibited anti-proliferative effects on MDA-MB-468 breast cancer cells with an IC $_{50}$ value of 19.19 \pm 0.8 μ g/ml.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of xanthones from the stems and leaves of C. cochinchinense has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophage cells.

Table 3: Inhibitory Effects of Xanthones from C. cochinchinense Stems and Leaves on NO Production in LPS-induced RAW 264.7 Cells

Compound	IC50 (μM)	Reference
cratocochinone A	1.23 ± 0.08	[6]
cratocochinone B	0.86 ± 0.05	[6]
cratocochinone C	1.57 ± 0.11	[6]
cratocochinone D	2.16 ± 0.13	[6]
Known Analogue 5	3.28 ± 0.15	[6]
Known Analogue 6	4.51 ± 0.16	[6]
Known Analogue 7	5.37 ± 0.17	[6]
Known Analogue 8	6.82 ± 0.18	[6]
Known Analogue 9	18.36 ± 0.21	[6]
Known Analogue 10	8.14 ± 0.19	[6]
Known Analogue 11	11.25 ± 0.20	[6]
Known Analogue 12	15.73 ± 0.21	[6]

Antioxidant Activity

Several compounds isolated from C. cochinchinense have demonstrated free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12] While specific



quantitative data for leaf extracts is limited in the reviewed literature, the presence of numerous phenolic compounds, particularly xanthones and flavonoids, suggests significant antioxidant potential.

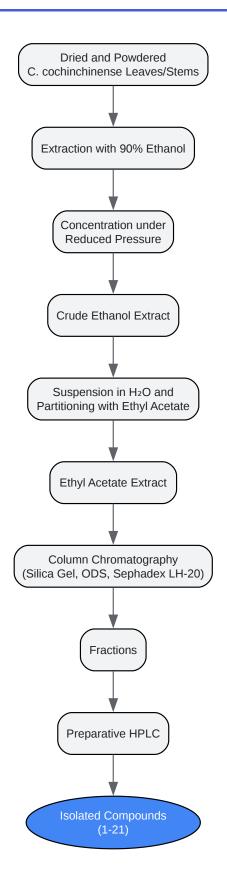
Experimental Protocols

This section provides an overview of the methodologies employed in the cited research for the extraction, isolation, and biological evaluation of compounds from Cratoxylum cochinchinense leaves.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from the leaves of C. cochinchinense is depicted below.





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Figure 1: General workflow for the extraction and isolation of bioactive compounds.



Protocol:

- Preparation of Plant Material: The stems and leaves of Cratoxylum cochinchinense are collected, dried, and powdered.
- Extraction: The powdered plant material is extracted with 90% ethanol.[5]
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[5]
- Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate to separate compounds based on polarity.[6]
- Chromatographic Separation: The ethyl acetate fraction is subjected to a series of column chromatography techniques, including silica gel, ODS (octadecylsilane) gel, and Sephadex LH-20, to separate the mixture into fractions.[5][8]
- Purification: The fractions are further purified using preparative High-Performance Liquid
 Chromatography (HPLC) to isolate individual compounds.[5][8]
- Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Anti-proliferative Activity (MTS Assay)

The anti-proliferative effects of the isolated compounds on synoviocytes were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5]

Protocol:

- Cell Seeding: MH7A synoviocytes are seeded into 96-well plates and cultured.
- Compound Treatment: The cells are treated with various concentrations of the isolated compounds.
- Incubation: The plates are incubated for a specified period.



- MTS Reagent Addition: MTS reagent is added to each well.
- Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[3][6]

Protocol:

- Cell Culture: RAW 264.7 cells are cultured in 96-well plates.
- Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS).[3]
- Incubation: The plates are incubated for 24 hours.[3]
- Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.[13]
- Absorbance Reading: The absorbance is measured at a specific wavelength.
- IC₅₀ Calculation: The IC₅₀ value, representing the concentration that inhibits 50% of NO production, is calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The free radical scavenging activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14]



Protocol:

- Sample Preparation: Different concentrations of the extracts or isolated compounds are prepared in a suitable solvent, such as methanol.
- Reaction Mixture: The sample solutions are mixed with a methanolic solution of DPPH.[5]
- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[5]
- Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[14]
- Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is
 calculated using the formula: % Scavenging = [(A_control A_sample) / A_control] x 100
 where A_control is the absorbance of the DPPH solution without the sample, and A_sample
 is the absorbance of the DPPH solution with the sample.

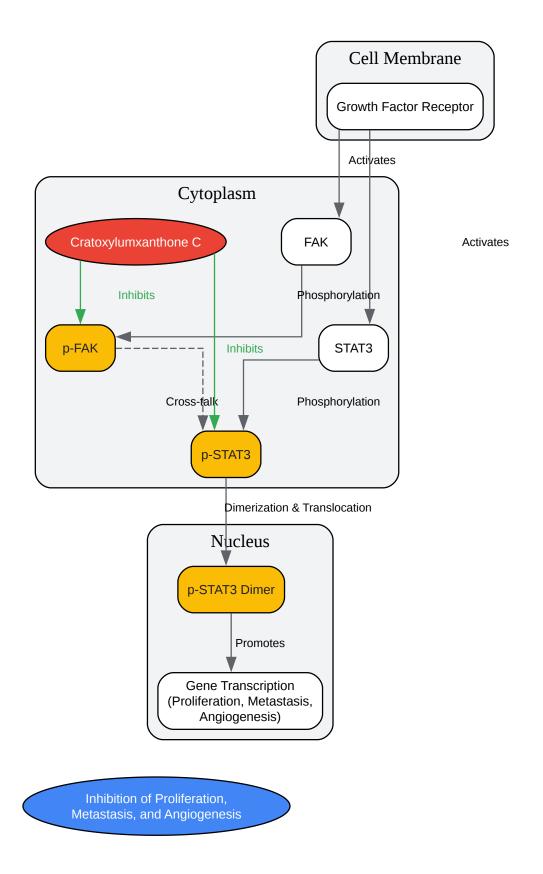
Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of compounds from Cratoxylum cochinchinense. Cratoxylumxanthone C, for instance, has been shown to inhibit lung cancer proliferation and metastasis by targeting the STAT3 and FAK signaling pathways.[7][8]

STAT3 and FAK Signaling Pathways in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key regulators of cancer cell proliferation, survival, and metastasis. The diagram below illustrates the proposed mechanism of action for Cratoxylumxanthone C.





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Figure 2: Proposed mechanism of Cratoxylumxanthone C on STAT3 and FAK signaling pathways.

Cratoxylumxanthone C has been shown to inhibit the phosphorylation of both STAT3 and FAK. [7][8] This inhibition prevents the activation of downstream signaling cascades that are crucial for tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[7][8]

Conclusion and Future Directions

The leaves of Cratoxylum cochinchinense are a promising source of bioactive compounds, particularly xanthones, with demonstrated anti-proliferative, anti-inflammatory, and antioxidant properties. This technical guide provides a summary of the current knowledge, including identified compounds, quantitative biological activity data, and experimental methodologies.

Future research should focus on:

- Detailed quantitative analysis of the phytochemical profile of C. cochinchinense leaves to establish standardized extracts.
- In-depth investigation of the mechanisms of action for the most potent bioactive compounds.
- Preclinical and clinical studies to evaluate the safety and efficacy of these compounds for therapeutic applications.

The information presented herein serves as a valuable resource for scientists and researchers dedicated to exploring the potential of natural products in modern medicine.

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References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]

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- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. In Vitro Antioxidant and Xanthine Oxidase Inhibitory Activities of Methanolic Swietenia mahagoni Seed Extracts [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 pathway in cancers: Past, present, and future PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Chemical constituents from stems and leaves of Cratoxylum cochinchinense and their inhibitory effects on proliferation of synoviocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression Malhotra Digestive Medicine Research [dmr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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